Benzthiazole-urea, 40
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Overview
Description
GW693917A is a chemical compound developed as an inhibitor targeting specific kinases, including TIE2, VEGFR2, ALK5, and GSK3β . These kinases play crucial roles in various cellular processes, making GW693917A a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW693917A involves multiple steps, typically starting with the preparation of key intermediates through organic reactions such as nucleophilic substitution, condensation, and cyclization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of reactions, including cyclization and functional group transformations.
Functionalization: Introduction of various functional groups to the core structure to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of GW693917A would likely involve optimization of the synthetic route to maximize yield and minimize cost. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
GW693917A can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols, and electrophiles under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
GW693917A has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study kinase inhibition and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology to investigate the roles of specific kinases in cellular processes.
Medicine: Potential therapeutic applications in treating diseases where the targeted kinases are implicated, such as cancer and inflammatory disorders.
Mechanism of Action
GW693917A exerts its effects by inhibiting specific kinases, including TIE2, VEGFR2, ALK5, and GSK3β . These kinases are involved in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, GW693917A can modulate these pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific kinase being inhibited.
Comparison with Similar Compounds
Similar Compounds
GW711782X: Another kinase inhibitor targeting similar kinases.
GW513184X: Inhibits kinases such as TIE2 and VEGFR2.
Uniqueness
GW693917A is unique in its specific inhibition profile and its potential applications in various fields of research and medicine. Its ability to target multiple kinases makes it a versatile tool for studying complex cellular processes and developing new therapeutic strategies.
Properties
Molecular Formula |
C23H16F4N4O4S |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1,3-benzothiazol-2-yl]carbamate |
InChI |
InChI=1S/C23H16F4N4O4S/c1-34-22(33)31-21-30-17-9-7-15(11-19(17)36-21)35-14-5-3-13(4-6-14)28-20(32)29-18-10-12(23(25,26)27)2-8-16(18)24/h2-11H,1H3,(H2,28,29,32)(H,30,31,33) |
InChI Key |
CLOKCIDZTVIDMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F |
Origin of Product |
United States |
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